molecular formula C8H5BrN2O5 B1437640 [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086376-35-3

[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1437640
CAS No.: 1086376-35-3
M. Wt: 289.04 g/mol
InChI Key: HZFLUPWVUHTEMH-UHFFFAOYSA-N
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Description

[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a chemical compound with a complex structure that includes a bromo-furyl group and an oxadiazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps. One common method starts with the bromination of 2-furoic acid to produce 5-bromo-2-furoic acid. This intermediate is then subjected to cyclization reactions to form the oxadiazol ring.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and specific reagents are used to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and amines.

  • Substitution: Leads to the formation of different substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound has shown potential in medicinal chemistry, where it could be used to develop new drugs. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its effects involves interactions with molecular targets and pathways. The bromo-furyl group may interact with enzymes or receptors, leading to biological responses. The oxadiazol ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 5-Bromo-2-furoic acid: Similar structure but lacks the oxadiazol ring.

  • 2-Oxo-1,3,4-oxadiazol derivatives: Similar oxadiazol ring but different substituents.

Uniqueness: The combination of the bromo-furyl group and the oxadiazol ring in [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid makes it unique compared to other similar compounds

Properties

IUPAC Name

2-[5-(5-bromofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O5/c9-5-2-1-4(15-5)7-10-11(3-6(12)13)8(14)16-7/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLUPWVUHTEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172273
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-35-3
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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